![molecular formula C14H19N5O B14004313 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine CAS No. 3169-54-8](/img/structure/B14004313.png)
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is a chemical compound that features a morpholine ring substituted with a 3-(5-phenyltetrazol-2-yl)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine typically involves the reaction of morpholine with a suitable precursor that introduces the 3-(5-phenyltetrazol-2-yl)propyl group. One common method involves the alkylation of morpholine with a halogenated precursor, such as 3-(5-phenyltetrazol-2-yl)propyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the tetrazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
類似化合物との比較
Similar Compounds
- 4-[3-(5-Methyltetrazol-2-yl)propyl]morpholine
- 4-[3-(5-Ethyltetrazol-2-yl)propyl]morpholine
- 4-[3-(5-Phenyltetrazol-2-yl)butyl]morpholine
Uniqueness
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is unique due to the presence of the phenyl group on the tetrazole ring, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its physicochemical properties, such as solubility and stability, making it distinct from other similar compounds.
特性
CAS番号 |
3169-54-8 |
|---|---|
分子式 |
C14H19N5O |
分子量 |
273.33 g/mol |
IUPAC名 |
4-[3-(5-phenyltetrazol-2-yl)propyl]morpholine |
InChI |
InChI=1S/C14H19N5O/c1-2-5-13(6-3-1)14-15-17-19(16-14)8-4-7-18-9-11-20-12-10-18/h1-3,5-6H,4,7-12H2 |
InChIキー |
ZEIIBTHEFRQZQQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN2N=C(N=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
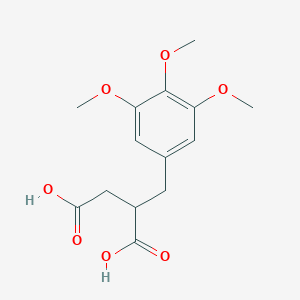
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
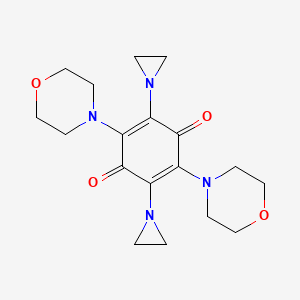
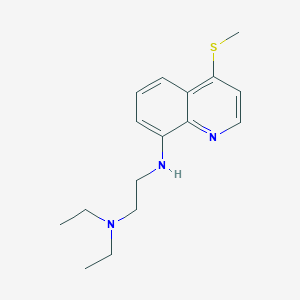
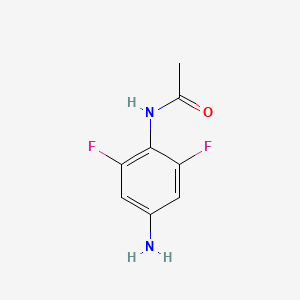
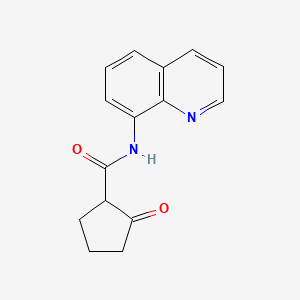
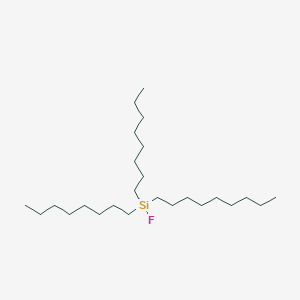
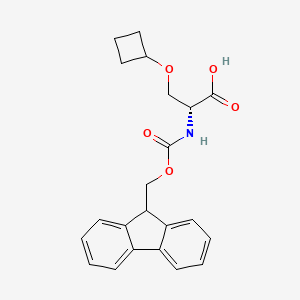
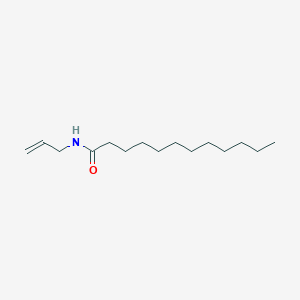
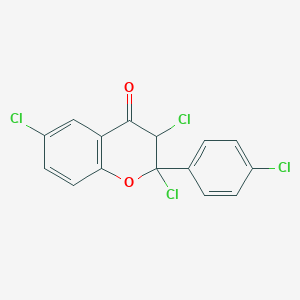
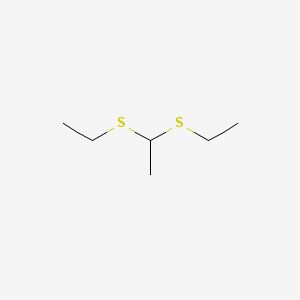
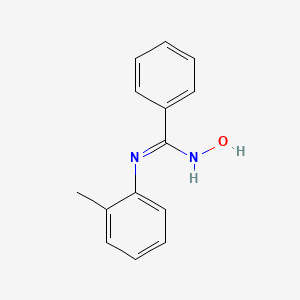
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
